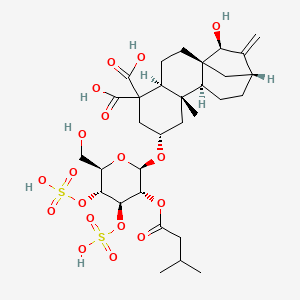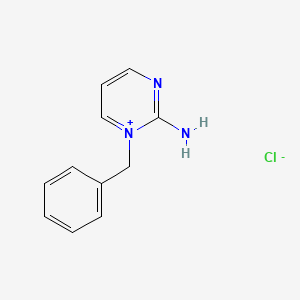
3-(3-Methoxyazetidin-3-yl)-4-methyl-4H-1,2,4-triazole dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Methoxyazetidin-3-yl)-4-methyl-4H-1,2,4-triazole dihydrochloride, also known as MAT, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of triazole-based compounds that have been shown to exhibit a wide range of biological activities.
Scientific Research Applications
Antimicrobial Activities of 1,2,4-Triazole Derivatives
Some novel 1,2,4-triazole derivatives have been synthesized and screened for their antimicrobial activities. These compounds, developed through reactions involving various ester ethoxycarbonylhydrazones and primary amines, have demonstrated good to moderate activities against test microorganisms, highlighting the antimicrobial potential of triazole derivatives (Bektaş et al., 2007).
Synthesis of N-Substituted Pyrrolidine Derivatives
Research into the synthesis of trans N-Substituted Pyrrolidine derivatives bearing a 1,2,4-triazole ring reveals significant biological activities associated with the 1,2,4-triazoles, such as roles in clinical drugs including Rizatriptan and Ribavirin. This study showcases the versatility of the 1,2,4-triazole motif in synthesizing compounds with potential therapeutic uses (Prasad et al., 2021).
Metal-based Triazole Complexes as Antimicrobial Agents
Triazole derived Schiff bases and their metal complexes have been synthesized and tested for antibacterial and antifungal activities. These studies underline the potential of triazole derivatives in developing new antimicrobial agents, which could extend to various triazole-related compounds (Sumrra et al., 2017).
Inhibition of Mild Steel Corrosion
Triazole derivatives have been investigated as corrosion inhibitors for mild steel in acid media. This application is particularly relevant in industrial settings, where corrosion control is critical. The inhibition efficiency of these compounds suggests their utility in protective coatings and treatments for metals (Li et al., 2007).
Safety And Hazards
The safety and hazards of a compound depend on its specific structure and properties. For example, some azetidines and triazoles can be hazardous. They may cause skin irritation, serious eye irritation, and may be harmful if swallowed or inhaled3.
Future Directions
The future directions in the study of such compounds could involve exploring their potential biological activities and developing new synthetic methods. Given the wide range of activities exhibited by triazoles, there could be potential for “3-(3-Methoxyazetidin-3-yl)-4-methyl-4H-1,2,4-triazole dihydrochloride” to exhibit similar properties2.
Please note that this is a general analysis based on the classes of compounds “3-(3-Methoxyazetidin-3-yl)-4-methyl-4H-1,2,4-triazole dihydrochloride” belongs to, and not on the specific compound itself. For a comprehensive analysis of this specific compound, more detailed study and experimentation would be required.
properties
IUPAC Name |
3-(3-methoxyazetidin-3-yl)-4-methyl-1,2,4-triazole;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O.2ClH/c1-11-5-9-10-6(11)7(12-2)3-8-4-7;;/h5,8H,3-4H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWPHDIXPADQCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1C2(CNC2)OC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methoxyazetidin-3-yl)-4-methyl-4H-1,2,4-triazole dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-dimethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2611766.png)


![2-[[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-1H-benzimidazole](/img/structure/B2611770.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2611772.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-isopropoxybenzamide](/img/structure/B2611773.png)
![N'-[(1Z)-(4-bromophenyl)methylidene]-1-(6-methylpyridin-2-yl)-1H-imidazole-4-carbohydrazide](/img/structure/B2611774.png)



![N-[(dimethylamino)methylene]-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B2611780.png)
![(4-Methylthiophen-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2611781.png)

![N'-[(1E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[(4-fluorophenyl)amino]acetohydrazide](/img/structure/B2611783.png)